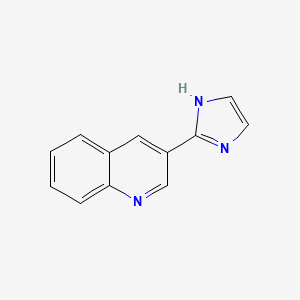

3-(1H-imidazol-2-yl)quinoline

Descripción general

Descripción

3-(1H-imidazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of both imidazole and quinoline rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The imidazole ring is known for its presence in many biologically active molecules, while the quinoline ring is a core structure in many pharmacologically active compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzonitrile with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-imidazol-2-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and quinoline rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of partially or fully reduced quinoline derivatives.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

Mechanism of Action

Research indicates that 3-(1H-imidazol-2-yl)quinoline derivatives exhibit significant anticancer properties. For instance, a study synthesized a series of quinoline-based compounds that demonstrated moderate to high inhibitory activities against various cancer cell lines, including HepG2 and SK-OV-3. The mechanism of action involved cell cycle arrest at the G2/M phase, attributed to the inhibition of cyclin-dependent kinases (CDKs) and the activation of the p53 pathway .

Case Studies

- Hybrid Compounds : A recent study developed hybrid quinoline-benzimidazole compounds that showed excellent anticancer activity across multiple cancer types with high selectivity . One specific compound exhibited over 90% growth inhibition in various cancer cell lines.

- In Vivo Studies : In vivo assays using xenograft mouse models demonstrated that certain derivatives effectively inhibited tumor growth without significant toxicity, indicating their potential for further development as anticancer agents .

Antimicrobial Properties

Antimicrobial Efficacy

The antimicrobial activity of this compound derivatives has been explored against a range of pathogens. Studies have shown that these compounds possess potent antibacterial and antifungal properties.

Key Findings

- Broad-Spectrum Activity : A study reported that quinoline-imidazole hybrids exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the nanomolar range. This suggests their potential as novel antimicrobial agents .

- Specific Compounds : Certain derivatives have shown effectiveness against resistant strains of bacteria, highlighting their importance in addressing antibiotic resistance issues .

Enzyme Inhibition

Enzyme Targeting

This compound has also been investigated for its ability to inhibit specific enzymes, such as α-glucosidase. This property is particularly relevant in the context of diabetes management.

Research Insights

- Inhibition Studies : A series of quinoline-based compounds were evaluated for their α-glucosidase inhibitory potential, revealing promising results that could lead to the development of new antidiabetic medications .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3-(1H-imidazol-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the quinoline ring can intercalate with DNA or interact with proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1H-imidazol-2-yl)quinoline

- 4-(1H-imidazol-2-yl)quinoline

- 3-(1H-benzimidazol-2-yl)quinoline

Uniqueness

3-(1H-imidazol-2-yl)quinoline is unique due to the specific positioning of the imidazole ring on the quinoline scaffold. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique structure allows for specific interactions with biological targets, which can be exploited in drug design and other applications.

Actividad Biológica

3-(1H-imidazol-2-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves multi-step chemical reactions, including cyclization processes that combine quinoline and imidazole moieties. The methods often utilize catalysts to enhance yield and purity. For instance, a study highlighted a straightforward four-step synthesis involving N-acylation, N-alkylation, quaternization, and cycloaddition to produce hybrid compounds with promising biological activities .

Biological Activity Overview

This compound exhibits a broad spectrum of biological activities, including:

- Anticancer Activity : Various derivatives of quinoline and imidazole have shown significant anticancer properties. For example, certain hybrids demonstrated high cytotoxicity against cancer cell lines such as MDA-MB-231 and PC-3, with IC50 values indicating effective inhibition of cell growth .

- Antimicrobial Activity : The compound has been noted for its antibacterial effects against Gram-negative bacteria like E. coli. In vitro studies revealed that specific derivatives exhibited minimum inhibitory concentrations (MIC) in the nanomolar range, indicating potent antibacterial properties .

- Anti-inflammatory Effects : Some studies have reported the anti-inflammatory potential of quinoline derivatives, suggesting their utility in treating inflammatory diseases through mechanisms involving the inhibition of pro-inflammatory cytokines .

Anticancer Studies

A series of studies evaluated the antiproliferative effects of this compound derivatives against various cancer cell lines. The following table summarizes key findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3a | MDA-MB-231 | 28 | Inhibition of CDK-1 client protein |

| 3b | PC-3 | 28 | Stabilization of Hsp90 and Hsp70 |

| 4e | MDA-MB-231 | 30 | Induces apoptosis |

| 12h | Various Cancer | <100 | Nonselective activity against multiple types |

These findings indicate that compounds derived from this compound can effectively inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and modulation of heat shock proteins (Hsp90 and Hsp70) .

Antimicrobial Studies

The antimicrobial efficacy of this compound was assessed using various bacterial strains. The results are summarized below:

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison to Control |

|---|---|---|---|

| 11h | E. coli | <0.5 | Superior to Gentamicin |

| 12f | Staphylococcus aureus | <0.5 | Comparable efficacy |

These results highlight the potential application of this compound in developing new antibacterial agents, particularly against resistant strains .

Case Studies

Several case studies further illustrate the biological activity of this compound:

- Case Study on Anticancer Activity : A study focused on a series of quinoline-based compounds demonstrated that modifications at specific positions significantly enhanced their anticancer properties. The most effective derivatives were found to induce apoptosis in breast cancer cells while sparing normal cells .

- Case Study on Antimicrobial Properties : Another investigation explored the antibacterial activity against Mycobacterium tuberculosis, revealing that certain derivatives exhibited higher efficacy than standard treatments like isoniazid .

Propiedades

IUPAC Name |

3-(1H-imidazol-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-11-9(3-1)7-10(8-15-11)12-13-5-6-14-12/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEBMNQIWWWIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648290 | |

| Record name | 3-(1H-Imidazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006589-08-7 | |

| Record name | 3-(1H-Imidazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.